molecular formula C9H12N4O3 B6600575 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one CAS No. 1803561-28-5

6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one

Cat. No.: B6600575
CAS No.: 1803561-28-5
M. Wt: 224.22 g/mol
InChI Key: QOJPYSLYWOBUDP-UHFFFAOYSA-N
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Description

6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is a compound that features both an imidazole and a piperidinone moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidinone is a six-membered ring with a ketone group. The presence of these functional groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Mannich base technique, which uses a Cu(II) catalyst . The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of alcohols from ketones.

    Substitution: Introduction of various functional groups onto the imidazole ring.

Scientific Research Applications

6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 1-methylimidazole and 2-nitroimidazole share structural similarities.

    Piperidinone derivatives: Compounds such as 4-piperidone and 2,6-dimethylpiperidin-4-one are structurally related.

Uniqueness

6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is unique due to the combination of the imidazole and piperidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

6-(3-methylimidazol-4-yl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-12-5-10-4-7(12)9-6(13(15)16)2-3-8(14)11-9/h4-6,9H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJPYSLYWOBUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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